(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
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Overview
Description
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol is a complex organic compound that belongs to the class of benzhydryl piperazine analogs This compound is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylmethanol groups
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory.
Mode of Action
This compound acts as an inverse agonist of the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM This results in a reduction in the basal G protein coupling activity of the CB1 receptor, as indicated by a decrease in guanosine 5’-O-(3-thio)triphosphate binding .
Biochemical Pathways
The interaction of this compound with the CB1 receptor affects the endocannabinoid system , which plays a key role in the regulation of several physiological processes. By acting as an inverse agonist, it can modulate the activity of this system, potentially influencing processes such as pain sensation, mood regulation, and appetite control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inverse agonist activity at the CB1 receptor. This can lead to changes in neurotransmitter release and subsequent alterations in the physiological processes regulated by the endocannabinoid system .
Biochemical Analysis
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Bis(4-fluorophenyl)methyl Chloride: This intermediate is synthesized by reacting 4-fluorobenzyl chloride with a suitable base, such as sodium hydroxide, in the presence of a solvent like dichloromethane.
Nucleophilic Substitution: The bis(4-fluorophenyl)methyl chloride is then reacted with piperazine to form bis(4-fluorophenyl)methylpiperazine.
Coupling Reaction: The final step involves the coupling of bis(4-fluorophenyl)methylpiperazine with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base like potassium carbonate in an aqueous-organic solvent mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cannabinoid receptor inverse agonist, which could be useful in developing antiobesity drugs with fewer psychiatric side effects.
Pharmacology: The compound’s interaction with cannabinoid receptors makes it a candidate for research in neurological and psychiatric disorders.
Chemical Biology: Its ability to undergo various chemical reactions makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It can be used in the synthesis of advanced materials, such as aromatic polyethers, through nucleophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): This compound differs by the substitution on the piperazine ring with a cinnamyl group.
1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): This compound has a tosyl group substitution on the piperazine ring.
Uniqueness
(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CB1 receptor inverse agonist with high selectivity and reduced central activity makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,24,29H,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQLSLUCRCQMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661707 |
Source
|
Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-62-5 |
Source
|
Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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